2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid
Overview
Description
2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups, and a leucine moiety. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-methylthieno[2,3-d]pyrimidin-4-amine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by coupling with leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-d]pyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylthieno[2,3-d]pyrimidin-4-one
- 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
Uniqueness
2-[(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the leucine moiety.
Properties
IUPAC Name |
2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-4-methylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-10-7-11-13(16-9(4)17-14(11)21-10)18-12(15(19)20)6-8(2)3/h7-8,12H,5-6H2,1-4H3,(H,19,20)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXRZPGAQONRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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